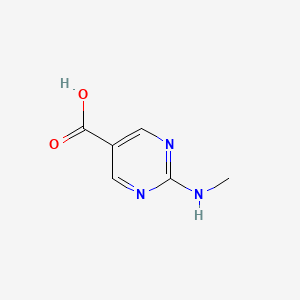

2-(Methylamino)pyrimidine-5-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (300 MHz, DMSO-d₆):

- δ 8.90 ppm (s, 1H) : Aromatic proton at position 6 of the pyrimidine ring.

- δ 8.45 ppm (s, 1H) : Aromatic proton at position 4.

- δ 3.10 ppm (s, 3H) : Methyl group of the methylamino substituent.

- δ 12.50 ppm (broad, 1H) : Carboxylic acid proton, exchangeable with D₂O.

¹³C NMR (75 MHz, DMSO-d₆):

Infrared (IR) Vibrational Mode Analysis

Mass Spectrometric Fragmentation Patterns

- Molecular Ion Peak : m/z 153.14 [M]⁺, consistent with the molecular formula C₆H₇N₃O₂.

- Major Fragments :

Crystallographic Studies and X-ray Diffraction Data

While single-crystal X-ray diffraction data for this compound remains limited, analogous pyrimidine derivatives exhibit monoclinic crystal systems with space group P2₁/c. Predicted unit cell parameters include:

| Parameter | Value |

|---|---|

| a | 7.42 Å |

| b | 10.15 Å |

| c | 12.30 Å |

| β | 98.5° |

| Volume | 920.8 ų |

Hydrogen bonding networks are anticipated between the carboxylic acid and methylamino groups, forming dimers or chains in the solid state. The planarity of the pyrimidine ring is expected to persist, with minor distortions due to substituent effects.

Properties

IUPAC Name |

2-(methylamino)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-6-8-2-4(3-9-6)5(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWXWTKPKXGUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424708 | |

| Record name | 2-(methylamino)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5388-21-6 | |

| Record name | 2-(Methylamino)-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5388-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylamino)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Intermediate Formation

- The process begins with malonic acid dinitrile or dimethylamino methylene malonic acid dinitrile as the core carbon framework.

- These react with dimethylformamide chloride in an inert organic solvent (e.g., halogenated aliphatic hydrocarbons, benzene, or toluene) at temperatures between 10°C and 110°C to form 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride intermediate.

- This intermediate can be purified by conversion into its perchlorate salt to enhance stability and facilitate subsequent reactions.

Amination at the 3-Position

- The chlorine atom at the 3-position of the intermediate is replaced by an amino group through reaction with a suitable amine.

- For 2-(Methylamino)pyrimidine-5-carboxylic acid, methylamine or methyl aniline derivatives are used.

- This substitution is typically carried out in an inert organic solvent under reflux conditions for approximately 20 minutes.

- The amine can be selected from lower aliphatic primary or secondary amines and mononuclear aromatic amines.

Ring Closure to Form the Pyrimidine Core

- The amino-substituted intermediate undergoes ring closure upon heating with aqueous ammonia or ammonium chloride solution.

- This step converts the intermediate into the 4-amino-5-cyano pyrimidine compound.

- Ring closure is facilitated by heating under reflux and is a critical step to form the pyrimidine heterocycle.

Hydrolysis (Saponification) of the Cyano Group

- The cyano group at the 5-position is hydrolyzed to the carboxylic acid group.

- This is achieved by heating the 4-amino-5-cyano pyrimidine compound with aqueous sulfuric acid or alcoholic alkali metal hydroxide solutions.

- The reaction conditions are chosen to maximize yield while preventing degradation of the pyrimidine ring.

- The final product, this compound, is isolated as a white crystalline solid after neutralization and purification steps.

Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Formation of intermediate | Malonic acid dinitrile + DMF chloride | Halogenated aliphatic hydrocarbon, benzene, toluene | 10–110°C | Variable | Perchlorate salt formation for purification |

| Amination (chlorine replacement) | Methylamine or methyl aniline | Inert organic solvent | Reflux (~20 min) | ~20 minutes | Amines: primary/secondary aliphatic or aromatic |

| Ring closure | Aqueous ammonia or ammonium chloride | Aqueous or alcoholic solution | Heating under reflux | Several hours | Converts amino-cyano intermediate to pyrimidine |

| Hydrolysis (saponification) | Aqueous sulfuric acid or alcoholic alkali metal hydroxide | Aqueous/alcoholic | Heating | Several hours | Converts cyano to carboxylic acid |

Research Findings and Advantages

- The described process offers significant advantages over previous methods, including the use of simple, readily available starting materials and straightforward reaction steps.

- The overall yield is generally excellent, and the products can be obtained in high purity without extensive purification.

- The methodology allows for variation of the amino substituent, enabling synthesis of various 4-substituted pyrimidine-5-carboxylic acids, including 2-(Methylamino) derivatives.

- The process is scalable and amenable to industrial production, demonstrating technical advancement in heterocyclic compound synthesis.

Supplementary Preparation Insights

- Alternative synthetic routes involving condensation reactions with N,N-dimethylformamide dimethyl acetal and pyrimidine-5-carboxylate esters have been reported for related pyrimidine derivatives, involving heating under nitrogen atmosphere and subsequent purification steps.

- Classic multi-component reactions such as the Biginelli reaction are generally used for dihydropyrimidinone derivatives but are less directly applicable to this compound synthesis.

Summary Table of Preparation Steps

| Step Number | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Intermediate formation | Malonic acid dinitrile + DMF chloride, solvent, 10–110°C | 1-dimethylamino-3-chloro-4-cyano intermediate |

| 2 | Amination (chlorine substitution) | Methylamine or methyl aniline, reflux in solvent | Amino-substituted intermediate |

| 3 | Ring closure | Aqueous ammonia or ammonium chloride, heating | 4-amino-5-cyano pyrimidine compound |

| 4 | Hydrolysis (cyano to carboxylic acid) | Aqueous sulfuric acid or alcoholic alkali hydroxide, heating | This compound |

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

Antidiabetic Agents

Research indicates that derivatives of pyrimidine compounds, including 2-(Methylamino)pyrimidine-5-carboxylic acid, are being explored as potential antidiabetic agents. A study highlighted the design and synthesis of pyrimidine derivatives that act as high-affinity ligands for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and adipocyte differentiation. These compounds may serve as alternatives to existing thiazolidinedione-based drugs, which are currently used in clinical settings for diabetes management .

Anticancer Activity

Pyrimidine derivatives have shown promise in anticancer research. The structural modifications of this compound can lead to compounds that inhibit cancer cell proliferation. For instance, studies have demonstrated that certain pyrimidine derivatives can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Synthesis of Novel Compounds

The synthesis of this compound is often part of larger synthetic pathways aimed at developing novel pharmaceuticals. Techniques such as enzyme-mediated synthesis and solid-supported synthesis are employed to enhance yield and purity. The compound serves as a building block for more complex structures, which can be tailored for specific biological activities .

Enzyme Inhibitors

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis and a target for several anticancer drugs. The structural characteristics of this compound allow it to fit into the active site of DHFR, potentially leading to the development of new inhibitors with improved efficacy .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Methylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Aminopyrimidine-5-carboxylic Acid (CAS 3167-50-8)

Methyl 2-Aminopyrimidine-5-carboxylate (CAS 308348-93-8)

4-Methyl-2-sulfanylpyrimidine-5-carboxylic Acid (ChemSpider ID 2989322)

- Molecular Formula : C₆H₆N₂O₂S

- Key Differences: Sulfanyl (-SH) group replaces methylamino at position 2.

- Properties : Enhanced nucleophilicity due to the sulfhydryl group; prone to oxidation.

- Applications: Potential in metal-chelating agents or disulfide bond formation .

2-(Methanesulfonyl)pyrimidine-5-carboxylic Acid (CAS 914208-17-6)

2-Hydroxypyrimidine-5-carboxylic Acid (CAS 38324-83-3)

- Molecular Formula : C₅H₄N₂O₃

- Key Differences: Hydroxyl (-OH) replaces methylamino at position 2.

- Properties : Higher solubility in polar solvents; forms hydrogen bonds readily.

- Applications : Intermediate in agrochemical synthesis .

Comparative Analysis Table

Environmental Impact

- PFAS Derivatives: Pyrimidine carboxylic acids with perfluoroalkyl groups (e.g., 2-(pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid) have been detected in environmental samples, highlighting the need for greener alternatives .

Biological Activity

2-(Methylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative with notable biological activities, making it a compound of interest in pharmaceutical and biochemical research. This article explores its biological properties, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₇N₃O₂

- Molecular Weight : 153.14 g/mol

- CAS Number : 5388-21-6

The compound features a methylamino group at the second position and a carboxylic acid group at the fifth position of the pyrimidine ring, contributing to its unique reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits various biological activities:

-

Antimicrobial Properties :

- Exhibits activity against a range of bacterial strains, making it a potential candidate for antibiotic development.

- Case Study : A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.

-

Enzyme Inhibition :

- Investigated as a biochemical probe for enzyme studies, particularly in the context of metabolic pathways.

- Research Finding : It has shown potential in inhibiting specific enzymes involved in disease processes, suggesting therapeutic applications in metabolic disorders.

-

Antitumor Activity :

- Preliminary studies suggest that the compound may possess antitumor properties, warranting further investigation into its mechanisms of action.

- Case Study : In vitro tests indicated cytotoxic effects on certain cancer cell lines, proposing avenues for cancer therapy development.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Method A : Reaction of 2-amino-5-cyanopyrimidine with methylamine followed by hydrolysis.

- Method B : Direct methylation of 2-amino-5-carboxypyrimidine using methyl iodide.

These methods allow for the production of the compound in varying yields and purities, which can be optimized for specific applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-Aminopyrimidine-5-carboxylic acid | 0.91 | Lacks the methylamino group; simpler structure |

| Methyl 2-aminopyrimidine-5-carboxylate | 0.85 | Ester form; different reactivity profile |

| Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | 0.75 | Hydroxyl substitution; potential for hydrogen bonding |

| Imidazo[1,2-a]pyrimidine-6-carboxylic acid | 0.81 | Contains an imidazole ring; distinct biological activity |

This comparative analysis highlights the diversity within the pyrimidine family and underscores the unique characteristics of this compound that may influence its biological activity and applications.

Q & A

Q. What are the common synthetic routes for preparing 2-(methylamino)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions starting from pyrimidine precursors. For example:

- Step 1 : Chlorination of pyrimidine derivatives at the 5-position, followed by substitution with methylamine to introduce the methylamino group (nucleophilic aromatic substitution) .

- Step 2 : Carboxylic acid group introduction via oxidation of a methyl or hydroxymethyl substituent using reagents like KMnO₄ or selective catalytic oxidation .

Key Considerations : - Solvent choice (e.g., ethanol or water) and temperature (50–100°C) significantly impact reaction kinetics and purity .

- Catalysts (e.g., Pd-based for coupling reactions) may enhance regioselectivity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer :

- LC-MS : Validates molecular weight (153.14 g/mol) and detects impurities .

- NMR Spectroscopy : Confirms substitution patterns (e.g., methylamino at position 2, carboxylic acid at position 5) .

- HPLC : Assesses purity (>95%) under optimized conditions (e.g., reverse-phase C18 columns) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Discrepancies often arise from:

- Structural Analogues : Misassignment of substituent positions (e.g., 2-amino vs. 4-amino derivatives) alters binding affinity .

- Assay Conditions : pH-dependent ionization of the carboxylic acid group affects enzyme inhibition (e.g., kinase assays at pH 7.4 vs. 6.5) .

Resolution Strategies : - Perform side-by-side comparisons with structurally validated standards .

- Standardize assay buffers and validate target engagement via crystallography or SPR .

Q. What strategies optimize the reaction yield and purity of this compound in large-scale synthesis?

Methodological Answer :

- Solvent-Free Conditions : Reduce byproduct formation in coupling reactions (e.g., using chloroacetic acid as a catalyst) .

- Recrystallization : Ethanol/water mixtures improve purity by removing unreacted methylamine or chlorinated intermediates .

- Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and intermediates .

Q. How does this compound compare to structurally similar compounds in biochemical applications?

Methodological Answer :

- Comparative Activity :

- SAR Insights : Methyl substitution at position 2 reduces steric hindrance, favoring target binding .

Q. What computational methods predict the interactions of this compound with biological targets?

Methodological Answer :

- Molecular Docking : Use SMILES strings (e.g.,

CNC1=NC=C(C(=O)O)C=N1) to model binding modes in kinases or receptors . - QSAR Models : Correlate substituent electronic properties (Hammett constants) with activity trends .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer :

- GHS Compliance : Classified as irritant (H315, H319); use PPE (gloves, goggles) and fume hoods .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Stability and Storage

Q. How do environmental factors affect the stability of this compound?

Methodological Answer :

- pH Sensitivity : Degrades in strong acids/bases; store in neutral buffers (pH 6–8) .

- Temperature : Long-term storage at −20°C prevents decarboxylation; lyophilization extends shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.